molecular formula C16H18N6O2S B2787895 1-((Tetrahydrofuran-2-yl)methyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1903539-79-6

1-((Tetrahydrofuran-2-yl)methyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No.: B2787895
CAS No.: 1903539-79-6
M. Wt: 358.42
InChI Key: YBZJLOFAIGKCHO-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-2-yl)methyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a chemical compound offered for research and development purposes. This substance features a complex molecular structure incorporating a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold of significant interest in medicinal chemistry . The core structure is functionalized with thiophene and tetrahydrofuran-methyl-urea substituents, which may influence its physicochemical properties and biomolecular interactions . Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine framework are frequently investigated for their potential biological activities and may serve as valuable tools in pharmacological and agrochemical research . Researchers are exploring these analogs in various screening assays and as key intermediates in synthetic chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c23-16(17-9-11-3-1-7-24-11)18-10-15-20-19-14-6-5-12(21-22(14)15)13-4-2-8-25-13/h2,4-6,8,11H,1,3,7,9-10H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZJLOFAIGKCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((Tetrahydrofuran-2-yl)methyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a novel heterocyclic compound that has garnered interest due to its potential biological activities. Its unique structure, incorporating both tetrahydrofuran and thiophene moieties, suggests promising pharmacological properties.

The molecular formula of the compound is C16H17N5O2S2C_{16}H_{17}N_{5}O_{2}S_{2} with a molecular weight of 375.5 g/mol. The compound's structure is characterized by the presence of a urea linkage and a triazole-pyridazine system, which are known for their biological relevance.

PropertyValue
Molecular FormulaC16H17N5O2S2
Molecular Weight375.5 g/mol
CAS Number894051-34-4

Antimicrobial Activity

Research indicates that compounds containing thiophene and triazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated effective antibacterial activity against various strains of bacteria, including multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 20 to 70 µM, indicating moderate to high efficacy compared to standard antibiotics like ceftriaxone .

Anticancer Properties

Emerging studies suggest that the structural components of this compound may also contribute to anticancer activities. Compounds with similar frameworks have been reported to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of triazole have shown cytotoxic effects against breast cancer and lung cancer cell lines with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to its ability to interact with cellular targets through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The urea moiety may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • DNA Intercalation : The triazole ring can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Compounds with thiophene rings are known to induce oxidative stress in cells, which can lead to apoptosis in cancer cells.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial properties of several thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to This compound exhibited significant inhibition zones in agar diffusion tests against S. aureus and E. coli .

Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation focusing on anticancer activity, derivatives were tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that these compounds led to a dose-dependent decrease in cell viability, with IC50 values ranging from 5 µM to 15 µM .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. The incorporation of the thiophene group enhances the interaction with biological targets, making these compounds promising candidates for the development of new antibiotics. For instance, compounds similar to the target molecule have shown activity against various strains of bacteria and fungi, indicating potential use in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

Research has indicated that triazolo-pyridazine derivatives possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This suggests that the compound could be developed into therapeutic agents for inflammatory diseases, including arthritis and other chronic inflammatory conditions .

Anticancer Potential

The structural elements of 1-((Tetrahydrofuran-2-yl)methyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea also position it as a candidate for anticancer drug development. Studies on similar compounds have shown their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. This opens avenues for further exploration in oncology .

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies include microwave-assisted synthesis techniques that allow for rapid and efficient production of the compound. This method enhances yield while minimizing reaction times and by-products. Such eco-friendly approaches are increasingly favored in pharmaceutical chemistry due to their efficiency and sustainability .

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds like triazoles and pyridazines is crucial in developing new pharmaceuticals. The target compound can be synthesized through a series of reactions involving readily available starting materials under optimized conditions, including solvent choice and temperature control to maximize yield and purity .

Study on Antimicrobial Efficacy

In a recent study published in the Royal Society of Chemistry, derivatives similar to the target compound were evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that certain modifications to the structure significantly enhanced activity, with IC50 values comparable to existing first-line therapies .

Anti-inflammatory Research Findings

Another study focused on the anti-inflammatory properties of triazolo-pyridazine derivatives showed promising results in reducing inflammation markers in vitro. The findings suggest that these compounds could serve as lead candidates for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

Comparison with Similar Compounds

Urea Backbone Modifications

  • The target compound’s urea core is structurally similar to SI98 and triasulfuron , but its THF and triazolopyridazine substituents distinguish it. THF improves solubility compared to aromatic substituents in SI98, while the triazolopyridazine-thiophene moiety may enhance target binding compared to simpler pyrazole or triazine systems.

Heterocyclic Systems

  • Triazolopyridazine vs. Triazolothiadiazole :
    • The triazolopyridazine in the target compound shares fused heterocyclic features with triazolothiadiazoles , which demonstrated antimicrobial activity. However, pyridazine’s electron-deficient nature may favor interactions with enzymes or nucleic acids over thiadiazole’s sulfur-mediated mechanisms.
    • Triasulfuron ’s triazine core highlights the role of nitrogen-rich heterocycles in agrochemicals, suggesting the target compound could be repurposed for herbicidal applications with structural optimization.

Q & A

Q. Optimization strategies :

  • Temperature control : Room temperature for coupling reactions to avoid side products .
  • Catalyst use : Bases like triethylamine to enhance reaction efficiency .
  • Yield improvement : Step-wise monitoring via TLC or HPLC to terminate reactions at optimal conversion .

Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Q. Primary techniques :

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm structural integrity and substituent positions .
  • HRMS : High-resolution mass spectrometry for molecular weight validation .
  • UV/Vis and fluorescence spectroscopy : To study electronic transitions, especially if the compound exhibits photophysical properties .

Q. Resolving contradictions :

  • Cross-validate NMR and HRMS data to confirm molecular formula .
  • Use X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

How do the thiophene and triazolopyridazine moieties influence reactivity and biological activity?

  • Thiophene : Enhances electron-richness, increasing susceptibility to electrophilic substitution and π-π stacking interactions with biological targets .
  • Triazolopyridazine : Contributes to planar aromaticity, improving binding affinity to enzymes or receptors (e.g., kinase inhibitors) .

Q. Biological implications :

  • The triazolopyridazine core is associated with antiviral and anticancer activities, while the thiophene may modulate solubility and metabolic stability .

What strategies can optimize multi-step synthesis yields involving sensitive intermediates?

Q. Methodological approaches :

  • Intermediate stabilization : Use protecting groups (e.g., Boc for amines) during coupling steps .
  • Flow chemistry : Continuous-flow systems to control reaction parameters (temperature, residence time) and minimize degradation .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent ratios, solvent polarity) to maximize yield .

How can molecular docking studies elucidate interactions with biological targets?

Q. Design steps :

  • Target selection : Prioritize proteins with known urea-binding pockets (e.g., kinases, GPCRs) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite for binding pose prediction .
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. Challenges :

  • Account for conformational flexibility of the tetrahydrofuran moiety during docking simulations .

How should contradictory biological assay data be analyzed and resolved?

Q. Analytical strategies :

  • Assay replication : Perform triplicate experiments to assess variability .
  • Orthogonal assays : Combine enzymatic inhibition data with cell-based viability assays (e.g., MTT) to confirm activity .
  • Statistical analysis : Use ANOVA or t-tests to evaluate significance of discrepancies .

What advanced chromatographic techniques ensure purity, and how are parameters optimized?

Q. Techniques :

  • HPLC : C18 columns with acetonitrile/water gradients for high-resolution separation .
  • UPLC-MS : Ultra-performance liquid chromatography coupled with mass spectrometry for rapid purity assessment .

Q. Parameter optimization :

  • Adjust pH (e.g., 0.1% formic acid) to improve peak shape .
  • Optimize flow rates (1–2 mL/min) to balance resolution and run time .

How do structural modifications (e.g., replacing thiophene with furan) impact properties?

Q. Comparative analysis :

  • Electronic effects : Furan reduces electron density, altering binding interactions compared to thiophene .
  • Solubility : Thiophene’s sulfur atom enhances lipophilicity, while furan may increase aqueous solubility .

Q. Methodology :

  • Synthesize analogs via Suzuki-Miyaura coupling to introduce substituents .
  • Evaluate changes via logP measurements and cellular permeability assays .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Key considerations :

  • Purification scalability : Replace flash chromatography with recrystallization for large batches .
  • Intermediate stability : Use cryogenic conditions (-20°C) for moisture-sensitive intermediates .
  • Regulatory compliance : Ensure solvents (e.g., DCM) meet ICH guidelines for residual limits .

How can computational modeling predict metabolic pathways?

Q. Approaches :

  • Software tools : Use MetaSite or GLORYx to identify probable Phase I/II metabolism sites .
  • CYP450 profiling : Prioritize isoforms (e.g., CYP3A4) based on structural motifs (e.g., urea groups) .

Q. Validation :

  • Compare predictions with in vitro hepatocyte metabolism studies .

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